![molecular formula C18H26N2 B13972352 2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13972352.png)
2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-8-cyclopropyl-2,8-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a cyclopropyl group and a diazaspirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane typically involves the reaction of benzylamine with cyclopropylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups .
Scientific Research Applications
2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-2,8-diazaspiro[4.5]decane
- 2-Benzyl-2,8-diazaspiro[4.5]decane
- Benzyl 2-cyclopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness
2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane is unique due to its specific combination of benzyl and cyclopropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H26N2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C18H26N2/c1-2-4-16(5-3-1)14-19-11-8-18(15-19)9-12-20(13-10-18)17-6-7-17/h1-5,17H,6-15H2 |
InChI Key |
FUIYEDFIJJFDCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3(CC2)CCN(C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


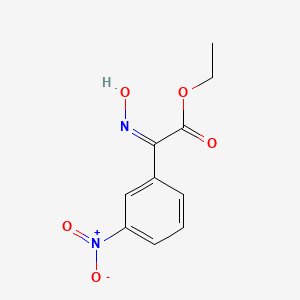


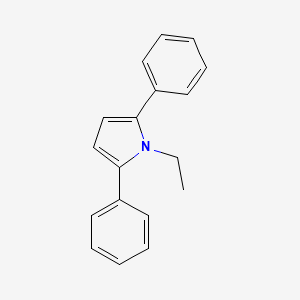
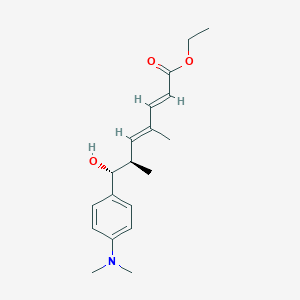
![4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one](/img/structure/B13972295.png)

![(Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B13972305.png)
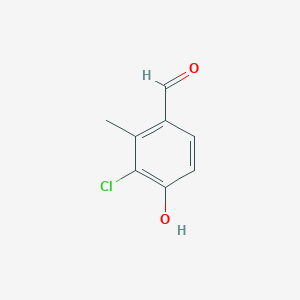
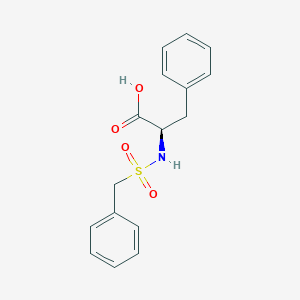
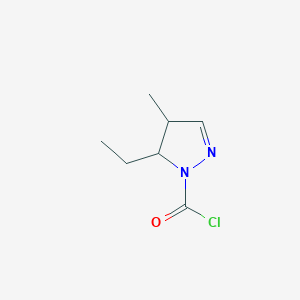
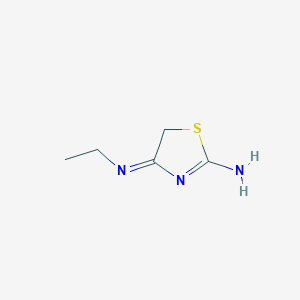

![9H-Imidazo[4,5-F]quinoline](/img/structure/B13972349.png)
